N2-(4-methoxyphenyl)-6-morpholino-N4-(quinolin-6-yl)-1,3,5-triazine-2,4-diamine
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Overview
Description
Synthesis Analysis
The synthesis of related triazine and quinoline derivatives has been explored through various methods, offering insights into potential synthetic pathways for this compound. For instance, the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, a compound with a similar structural motif, involves the reaction of nitroquinolines with dimethylamine, followed by reduction and methylation steps (Dyablo et al., 2015). Such methodologies highlight the potential for intricate synthetic routes involving halogenation, amination, and substitution reactions that could be adapted for synthesizing "N2-(4-methoxyphenyl)-6-morpholino-N4-(quinolin-6-yl)-1,3,5-triazine-2,4-diamine".
Molecular Structure Analysis
The molecular structure of compounds akin to "N2-(4-methoxyphenyl)-6-morpholino-N4-(quinolin-6-yl)-1,3,5-triazine-2,4-diamine" has been characterized using techniques such as NMR, IR, and X-ray crystallography. These methods provide detailed insights into the arrangement of atoms, the configuration of functional groups, and the overall 3D structure of the molecule. For example, the structural elucidation of related quinoline derivatives through X-ray diffraction demonstrates the conformational dynamics and spatial arrangement crucial for understanding the chemical reactivity and interaction capabilities of the target compound (Cai Zhi, 2010).
Scientific Research Applications
Anticancer Applications
Research into derivatives of N2-(4-methoxyphenyl)-6-morpholino-N4-(quinolin-6-yl)-1,3,5-triazine-2,4-diamine has indicated significant potential in cancer treatment. These compounds have been investigated for their ability to induce apoptosis in cancer cells, suggesting their role as novel anticancer agents. For instance, derivatives such as N-methyl-4-(4-methoxyanilino)quinazolines have shown potent apoptotic activity in cancer cells through the modification of the quinazoline ring, offering a promising avenue for anticancer therapy (Sirisoma et al., 2010).
Antimicrobial and Antibacterial Properties
Compounds structurally similar to N2-(4-methoxyphenyl)-6-morpholino-N4-(quinolin-6-yl)-1,3,5-triazine-2,4-diamine have been evaluated for their antimicrobial and antibacterial activities. Studies have reported the synthesis and testing of these compounds, showing efficacy against various microorganisms. This highlights their potential as novel antimicrobial agents for combating infectious diseases (Cai Zhi, 2010).
Drug Development and Molecular Docking Studies
The structural versatility of N2-(4-methoxyphenyl)-6-morpholino-N4-(quinolin-6-yl)-1,3,5-triazine-2,4-diamine derivatives allows for extensive drug development research, including molecular docking studies. These studies aim to understand the interaction between these compounds and biological targets, paving the way for the design of more effective drugs. For example, the design, synthesis, and antimicrobial activity evaluation of N-{(E)-[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives demonstrate the compound's potential in drug development processes (Subhash & Bhaskar, 2020).
Photophysical and Luminescent Properties
Research has also explored the photophysical and luminescent properties of compounds similar to N2-(4-methoxyphenyl)-6-morpholino-N4-(quinolin-6-yl)-1,3,5-triazine-2,4-diamine. Such studies are crucial for developing new materials for optical applications, including sensors and organic light-emitting diodes (OLEDs). The synthesis and study of BF2 complexes with N,O-benzazine ligands, for instance, reveal insights into their emissive properties in solid states, indicating their potential in material science applications (Moshkina et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-N-(4-methoxyphenyl)-6-morpholin-4-yl-2-N-quinolin-6-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-31-19-7-4-17(5-8-19)25-21-27-22(29-23(28-21)30-11-13-32-14-12-30)26-18-6-9-20-16(15-18)3-2-10-24-20/h2-10,15H,11-14H2,1H3,(H2,25,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQUHQIXFKEPDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC5=C(C=C4)N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-methoxyphenyl)-6-morpholino-N4-(quinolin-6-yl)-1,3,5-triazine-2,4-diamine |
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